N-cyclopropyl-2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetamide
Overview
Description
N-cyclopropyl-2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of key intermediates through reactions such as alkylation, sulfonation, and cyclopropanation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-cyclopropyl-2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetamide involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-[4-(dimethylsulfamoyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetamide
- N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide
Uniqueness
N-cyclopropyl-2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-10-8-12(21(18,19)16(2)3)6-7-13(10)20-9-14(17)15-11-4-5-11/h6-8,11H,4-5,9H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOYEAHXKLOYJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OCC(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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